molecular formula C10H13NO2 B1412504 N-ethyl-4-hydroxy-2-methylbenzamide CAS No. 1695433-02-3

N-ethyl-4-hydroxy-2-methylbenzamide

Cat. No.: B1412504
CAS No.: 1695433-02-3
M. Wt: 179.22 g/mol
InChI Key: DSXXEVNFZQJCED-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxy-2-methylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of N-ethyl-4-hydroxy-2-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers a green, rapid, and efficient pathway for the preparation of benzamide derivatives. The reaction conditions typically involve mild temperatures and short reaction times, making it suitable for industrial production.

Chemical Reactions Analysis

N-ethyl-4-hydroxy-2-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of the hydroxyl group can lead to the formation of corresponding quinones, while reduction can yield amines. Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring, resulting in a variety of derivatives .

Scientific Research Applications

N-ethyl-4-hydroxy-2-methylbenzamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it can serve as a probe to study enzyme interactions and metabolic pathways. In medicine, this compound has potential therapeutic applications due to its structural similarity to other bioactive benzamides. It is also utilized in the pharmaceutical industry for the development of new drugs and in the study of drug-receptor interactions .

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group on the benzene ring plays a crucial role in its binding affinity and specificity. Additionally, the ethyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

N-ethyl-4-hydroxy-2-methylbenzamide can be compared with other similar compounds such as N-methylbenzamide and N-ethyl-2-hydroxy-4-methylbenzamide. These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring. For instance, N-methylbenzamide lacks the hydroxyl group, which significantly affects its chemical reactivity and biological activity. N-ethyl-2-hydroxy-4-methylbenzamide, on the other hand, has a different substitution pattern, leading to variations in its physical and chemical properties .

Properties

IUPAC Name

N-ethyl-4-hydroxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(13)9-5-4-8(12)6-7(9)2/h4-6,12H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXEVNFZQJCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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